REACTION_CXSMILES
|
[BrH:1].[CH3:2][C:3]1[N:8]=[C:7]([O:9]C)[C:6]([N+:11]([O-:13])=[O:12])=[C:5](Cl)[N:4]=1>C(O)(=O)C>[Br:1][C:5]1[N:4]=[C:3]([CH3:2])[NH:8][C:7](=[O:9])[C:6]=1[N+:11]([O-:13])=[O:12]
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Name
|
|
Quantity
|
56.6 mL
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Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20.5 g
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Type
|
reactant
|
Smiles
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CC1=NC(=C(C(=N1)OC)[N+](=O)[O-])Cl
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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ice water
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Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at room temperature for 44 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
It was then evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue formed
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Type
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EXTRACTION
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Details
|
extracted 3 times with 500 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane phases were washed with 100 ml of water
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
44 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(NC(=N1)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 69.6 mmol | |
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |